

An In-Depth Technical Guide to OBA-09: A Multimodal Neuroprotectant

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Compound of Interest

Compound Name: OBA-09

Cat. No.: B609704

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Abstract

OBA-09, a novel synthetic compound, has emerged as a promising neuroprotective agent with multifaceted therapeutic potential. Identified as 2-(1,2-dioxopropoxy)-benzoic acid, it is an ester conjugate of pyruvic acid and salicylic acid. This design facilitates its transit across the blood-brain barrier and subsequent hydrolysis to its active components, which collectively exert potent anti-inflammatory, antioxidant, and anti-excitotoxic effects. Preclinical studies in models of cerebral ischemia have demonstrated the significant capacity of **OBA-09** to reduce infarct volume, mitigate neuronal damage, and suppress inflammatory cascades. This technical guide provides a comprehensive overview of the chemical structure of **OBA-09**, summarizes key quantitative data from preclinical evaluations, details relevant experimental protocols, and visualizes its proposed mechanism of action through signaling pathway diagrams.

Chemical Structure and Properties of OBA-09

OBA-09 is chemically known as 2-(1,2-dioxopropoxy)-benzoic acid, with the Chemical Abstracts Service (CAS) registry number 856095-68-6.^{[1][2]} It is synthesized as an ester of pyruvic acid and salicylic acid.^{[1][3]} This structural design is intended to leverage the neuroprotective properties of both parent molecules while improving bioavailability to the central nervous system.

The key structural and chemical properties of **OBA-09** are summarized in the table below.

Property	Value	Reference
Chemical Name	2-(1,2-dioxopropoxy)-benzoic acid	
Synonyms	Oxopropanoyloxy benzoic acid	
CAS Number	856095-68-6	
Molecular Formula	C ₁₀ H ₈ O ₅	
Molecular Weight	208.17 g/mol	
SMILES	O=C(O)C1=C(OC(C(C)=O)=O) C=CC=C1	
InChI	InChI=1S/C10H8O5/c1- 6(11)10(14)15-8-5-3-2-4- 7(8)9(12)13/h2-5H,1H3, (H,12,13)	

Quantitative Preclinical Data

OBA-09 has demonstrated significant neuroprotective efficacy in in vitro and in vivo models of ischemic stroke. The following tables summarize the key quantitative findings from these studies.

Table 2.1: In Vivo Efficacy of **OBA-09** in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Parameter	Treatment Group	Result
Infarct Volume Reduction	OBA-09 (10 mg/kg)	89.9% reduction
Motor Performance (Rotarod Test)	OBA-09 (10 mg/kg)	Improved performance

Table 2.2: In Vitro Neuroprotective Effects of **OBA-09**

Assay	Cell Type	Condition	OBA-09 Concentration	Result
Lactate Dehydrogenase (LDH) Release	Mixed rat primary cortical cells	NMDA or zinc-induced cell death	10 and 15 mM	Decreased LDH release
Reactive Oxygen Species (ROS) Production	Mixed rat primary cortical cells	Oxygen-glucose deprivation	10 and 15 mM	Reduced ROS production

Table 2.3: Pharmacokinetic Properties of **OBA-09**

Matrix	Half-life (t _{1/2})
Serum	43 minutes
Brain Parenchyma	4.2 hours

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of **OBA-09**.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

The MCAO model is a widely used experimental paradigm to mimic focal cerebral ischemia in rodents.

Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective effects of **OBA-09**.

Materials:

- Male Sprague-Dawley rats (250-300g)
- 4-0 nylon monofilament suture with a blunted tip
- Anesthesia (e.g., isoflurane)

- Heating pad to maintain body temperature
- Surgical instruments (forceps, scissors, microvascular clips)

Procedure:

- Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA.
- Temporarily clamp the CCA and ICA with microvascular clips.
- Make a small incision in the ECA.
- Introduce the 4-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion depth is 17-20 mm from the carotid bifurcation.
- Remove the microvascular clips to allow reperfusion after the desired occlusion period (e.g., 90 minutes).
- Suture the incision and allow the animal to recover.
- Administer **OBA-09** or vehicle at the appropriate time points relative to the ischemic insult.
- Assess neurological deficits and infarct volume at a predetermined endpoint (e.g., 24 hours post-MCAO).

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay is used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Objective: To assess the cytoprotective effect of **OBA-09** against neurotoxic insults in vitro.

Materials:

- Primary cortical cell cultures
- 96-well plates
- Neurotoxic agent (e.g., NMDA, zinc)
- **OBA-09**
- Commercially available LDH cytotoxicity assay kit (containing a tetrazolium salt substrate and diaphorase)
- Microplate reader

Procedure:

- Plate primary cortical cells in 96-well plates and culture until the desired confluency.
- Pre-treat the cells with various concentrations of **OBA-09** for a specified duration.
- Induce cytotoxicity by adding the neurotoxic agent to the culture medium.
- Incubate for the desired period.
- Carefully collect the cell culture supernatant.
- Add the supernatant to a new 96-well plate.
- Add the LDH assay reagent to each well.
- Incubate at room temperature, protected from light, for the time specified in the kit instructions (typically 30 minutes).
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of LDH release relative to control wells (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.

Objective: To determine the antioxidant capacity of **OBA-09** in a cellular model of oxidative stress.

Materials:

- Primary cortical cell cultures
- 96-well plates
- H2DCFDA probe
- Condition to induce oxidative stress (e.g., oxygen-glucose deprivation)
- **OBA-09**
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Plate primary cortical cells in 96-well plates.
- Induce oxidative stress (e.g., by replacing the culture medium with a glucose-free medium and placing the cells in a hypoxic chamber).
- Treat the cells with **OBA-09**.
- Load the cells with H2DCFDA solution and incubate in the dark.
- Wash the cells to remove excess probe.
- Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize the fluorescence using a microscope.

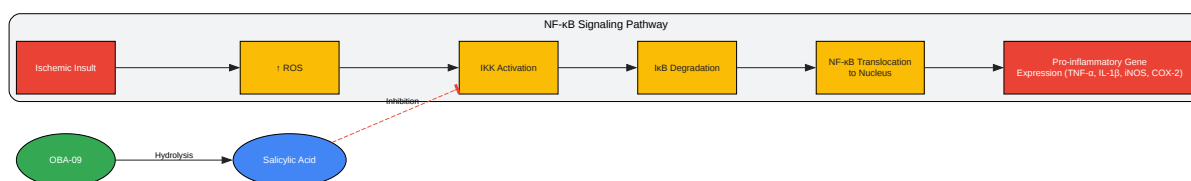
- The fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways and Mechanism of Action

The neuroprotective effects of **OBA-09** are attributed to its ability to modulate multiple signaling pathways involved in inflammation and oxidative stress. A key mechanism is the suppression of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Proposed Mechanism of OBA-09 in Attenuating Neuroinflammation

Ischemic events trigger a cascade of inflammatory responses, a significant part of which is mediated by the activation of the NF-κB pathway. **OBA-09**, through its constituent salicylic acid, is proposed to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.

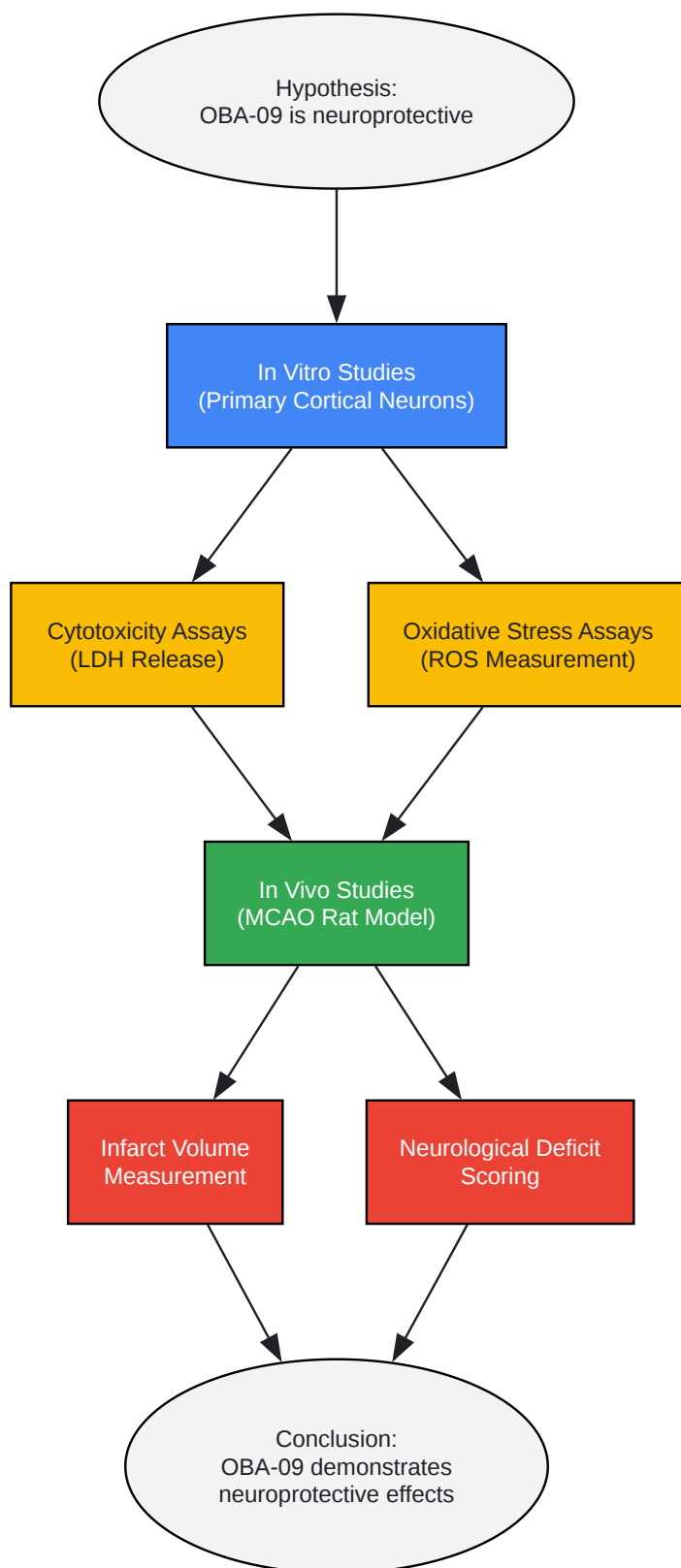


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Caption: **OBA-09** inhibits the NF-κB signaling pathway.

Experimental Workflow for Assessing Neuroprotective Efficacy

The evaluation of **OBA-09**'s neuroprotective potential involves a structured workflow, from in vitro screening to in vivo validation.



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Caption: Experimental workflow for **OBA-09** evaluation.

Conclusion

OBA-09 represents a promising multimodal neuroprotectant with a well-defined chemical structure and demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action, involving the attenuation of inflammatory and oxidative stress pathways, positions it as a strong candidate for further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study of **OBA-09** and similar neuroprotective strategies. Further investigation into its pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy, is warranted to translate these promising preclinical findings into clinical applications.

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